2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Overview
Description
2-(3-(Allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the allyloxy group and the bromine atom in its structure suggests that it may exhibit unique chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyloxybenzaldehyde and 7-bromo-4-chloro-3H-chromen-2-one.
Formation of Intermediate: The initial step involves the condensation of 3-allyloxybenzaldehyde with 7-bromo-4-chloro-3H-chromen-2-one in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the chromeno[2,3-d]pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-(allyloxy)benzaldehyde or 3-(allyloxy)benzoic acid.
Reduction: Formation of 2-(3-(allyloxy)phenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.
Substitution: Formation of 2-(3-(allyloxy)phenyl)-7-substituted-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a subject of interest for developing new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the chromeno[2,3-d]pyrimidine core are likely to play crucial roles in binding to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Allyloxy)phenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the allyloxyphenyl group, affecting its overall properties.
2-Phenyl-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the allyloxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the allyloxy group and the bromine atom in 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-bromo-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-2-8-25-15-5-3-4-12(10-15)18-22-19(24)16-11-13-9-14(21)6-7-17(13)26-20(16)23-18/h2-7,9-10H,1,8,11H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVJSEQCCRFTOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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